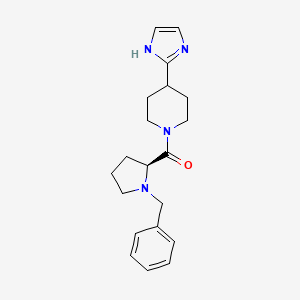

![molecular formula C12H14N4O2 B5592066 5-[(2-ethoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5592066.png)

5-[(2-ethoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives similar to "5-[(2-ethoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one" involves multi-step chemical reactions starting from ester ethoxycarbonylhydrazones with primary amines, leading to various substituted 1,2,4-triazine derivatives. A notable method includes the reaction of aromatic aldehyde or ketone ethoxycarbonylhydrazones with aryl or methyl isocyanates in boiling triethylamine followed by hydrolysis (Chau, Malanda, & Milcent, 1998). This approach allows for the introduction of diverse substituents on the triazine ring, facilitating the exploration of chemical space for potential bioactive compounds.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has demonstrated that derivatives of 1,2,4-triazole, including structures similar to "5-[(2-ethoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one," have been synthesized for their potential antimicrobial activities. For example, the synthesis of novel 1,2,4-triazole derivatives has shown promising antimicrobial properties against various microorganisms. Such studies are pivotal for the development of new antimicrobial agents to combat resistant strains of bacteria and fungi (Bektaş et al., 2010).

Antiviral Activity Against Avian Influenza

Another significant application is in the field of antiviral research, where derivatives of the 1,2,4-triazine family have been investigated for their activity against avian influenza viruses. A study described a new synthesis route for benzamide-based 5-aminopyrazoles and their fused heterocycles, which were found to possess significant anti-influenza A virus (H5N1) activity. This research highlights the potential of 1,2,4-triazine derivatives in developing antiviral agents against specific and dangerous strains of influenza (Hebishy et al., 2020).

Development of Selective Ligands

In the realm of neuropharmacology, derivatives have been synthesized as ligands for serotonin receptors, indicating their potential use in the development of drugs targeting the central nervous system. Such studies focus on creating compounds with selective affinity for serotonin receptor subtypes, which could lead to new treatments for psychiatric disorders (Salerno et al., 2004).

Fluorescent Probes for Environmental Monitoring

Additionally, triazine derivatives have been explored as fluorescent probes for the detection of nitroaromatic compounds in water, demonstrating the versatility of these compounds in environmental monitoring applications. This research underscores the potential for using triazine-based probes in detecting pollutants, offering a rapid, sensitive method for environmental assessment (Das & Mandal, 2018).

properties

IUPAC Name |

5-(2-ethoxyanilino)-6-methyl-2H-1,2,4-triazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c1-3-18-10-7-5-4-6-9(10)13-11-8(2)15-16-12(17)14-11/h4-7H,3H2,1-2H3,(H2,13,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNIWKGEUNAEHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC2=NC(=O)NN=C2C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5591984.png)

![3-amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5591993.png)

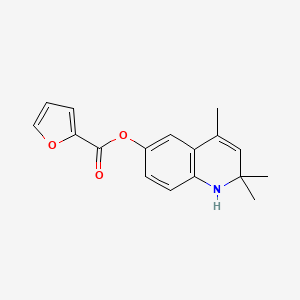

![4-(1H-imidazol-2-yl)-1-[2-(2-phenylethoxy)benzoyl]piperidine](/img/structure/B5592001.png)

![5-isopropyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-3-isoxazolecarboxamide](/img/structure/B5592007.png)

![2-{[(2-chlorophenyl)sulfonyl]amino}ethyl (4-chlorophenyl)carbamate](/img/structure/B5592011.png)

![2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5592029.png)

![4-[(3-nitrobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5592030.png)

![2-chloro-6-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5592042.png)

![7,9-dimethylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B5592050.png)

![ethyl (2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B5592077.png)